Cas no 1019609-51-8 (5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline)

5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline 化学的及び物理的性質
名前と識別子
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- Benzenamine, 5-chloro-N-(1,2-dimethylpropyl)-2-methoxy-
- 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline
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- インチ: 1S/C12H18ClNO/c1-8(2)9(3)14-11-7-10(13)5-6-12(11)15-4/h5-9,14H,1-4H3
- InChIKey: LGBSPFFHUHGSBY-UHFFFAOYSA-N
- ほほえんだ: C1(NC(C)C(C)C)=CC(Cl)=CC=C1OC
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164886-2.5g |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 2.5g |
$1428.0 | 2023-05-26 | ||
Enamine | EN300-164886-0.05g |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 0.05g |
$612.0 | 2023-05-26 | ||
Enamine | EN300-164886-10.0g |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 10g |
$3131.0 | 2023-05-26 | ||
Enamine | EN300-164886-10000mg |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 10000mg |
$1163.0 | 2023-09-21 | ||
Enamine | EN300-164886-5000mg |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 5000mg |
$783.0 | 2023-09-21 | ||
Enamine | EN300-164886-2500mg |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 2500mg |
$529.0 | 2023-09-21 | ||
Enamine | EN300-164886-100mg |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 100mg |
$238.0 | 2023-09-21 | ||
Enamine | EN300-164886-1000mg |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 1000mg |
$271.0 | 2023-09-21 | ||
Enamine | EN300-164886-5.0g |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-164886-0.1g |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 0.1g |
$640.0 | 2023-05-26 |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline 関連文献
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)anilineに関する追加情報
Introduction to 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline (CAS No. 1019609-51-8)
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 1019609-51-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by its complex structural framework, which includes a chloro substituent at the 5-position, a methoxy group at the 2-position, and an N-(3-methylbutan-2-yl) side chain. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its application in drug discovery and development.
The synthesis of 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the chloro and methoxy groups at specific positions on the benzene ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The N-(3-methylbutan-2-yl) side chain adds another layer of functional diversity, allowing for further chemical modifications that can tailor its biological activity.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups in 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline suggests that it may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties. These possibilities have prompted researchers to investigate its interactions with various biological targets.
One of the most compelling aspects of 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline is its potential as a scaffold for drug design. By leveraging computational chemistry techniques such as molecular docking and virtual screening, scientists can predict how this compound might interact with specific proteins or enzymes involved in disease pathways. This approach has been instrumental in identifying novel therapeutic agents with improved efficacy and reduced side effects.
Recent studies have highlighted the importance of optimizing drug-like properties, such as solubility, bioavailability, and metabolic stability, when developing new medications. The structural features of 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline, particularly the N-(3-methylbutan-2-yl) moiety, may contribute to enhanced solubility and better membrane permeability, making it an attractive candidate for further development.
The role of 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline in medicinal chemistry extends beyond its use as an intermediate. It has also been explored as a potential lead compound in the development of new therapeutic agents. For instance, its ability to modulate enzyme activity has been investigated in the context of treating neurological disorders and metabolic diseases. The chloro group, in particular, has been shown to enhance binding affinity to certain biological targets, which could be exploited to develop more potent drugs.
Advances in synthetic methodologies have enabled researchers to produce 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline with high purity and yield, facilitating its use in large-scale applications. Techniques such as flow chemistry and continuous manufacturing have further improved the efficiency of its synthesis, making it more feasible for industrial-scale production.
The pharmacokinetic profile of 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline is another critical aspect that has been studied extensively. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preliminary studies suggest that it may exhibit favorable pharmacokinetic properties, including good oral bioavailability and rapid clearance from the body.
In conclusion,5-chloro - 2 - methoxy - N - ( 3 - methylbutan - 2 - yl ) aniline (CAS No. 1019609 - 51 - 8) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features offer numerous opportunities for designing novel therapeutic agents with potential applications across various disease areas. As research continues to uncover new insights into its biological activity and pharmacokinetic properties,this compound is poised to play an important role in the future of drug discovery and development.
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